

# Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                  |
|----------------|--------------------------------------------------|
| Compound Name: | (5-Phenylisoxazol-3-yl)methanamine hydrochloride |
| Cat. No.:      | B1424382                                         |

[Get Quote](#)

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.<sup>[1]</sup> Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions allow it to serve as a versatile nucleus for designing therapeutic agents.<sup>[1][2]</sup> The inherent asymmetry and hydrogen bonding capabilities of the isoxazole moiety enable precise molecular recognition, making it an attractive component in the development of novel drugs targeting a wide array of diseases.<sup>[3][4]</sup>

This guide provides a comprehensive exploration of the diverse biological activities of isoxazole derivatives, moving beyond a simple catalog of effects to delve into the underlying mechanisms of action, critical structure-activity relationships (SAR), and the practical experimental methodologies used for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into this remarkable class of compounds.

## Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents with improved efficacy and reduced side effects remains a paramount challenge.<sup>[5]</sup> Isoxazole derivatives have emerged as a promising class of compounds, demonstrating the ability to interfere with multiple pathways essential for tumor growth and survival.<sup>[2][6]</sup> Their mechanisms of action are diverse, ranging from the induction of

apoptosis to the targeted inhibition of key enzymes involved in cell proliferation and signaling. [5][6]

## Core Mechanisms of Antineoplastic Action

Isoxazole-based compounds exert their anticancer effects through several validated mechanisms:

- Enzyme Inhibition: A primary strategy involves the inhibition of enzymes critical to cancer cell function. This includes protein kinases, which regulate cell signaling pathways, topoisomerases, which are essential for DNA replication, and aromatase, an enzyme involved in estrogen synthesis in certain breast cancers.[5][6]
- Induction of Apoptosis: Many isoxazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[5][7] This is often achieved by disrupting mitochondrial function or by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]
- Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is a critical target in cancer therapy. Certain isoxazole compounds can inhibit the polymerization of tubulin, the building block of microtubules, leading to cell cycle arrest and apoptosis.[6][7]

## Visualizing the Mechanism: Kinase Inhibition Pathway

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. The following diagram illustrates how an isoxazole derivative can block a signaling cascade, preventing the phosphorylation of downstream targets and ultimately leading to apoptosis.



[Click to download full resolution via product page](#)

Caption: Kinase inhibition by an isoxazole derivative, leading to apoptosis.

## Structure-Activity Relationship (SAR) Insights

Systematic modification of the isoxazole scaffold has yielded key insights into the structural requirements for anticancer activity.

- **Substitution on Phenyl Rings:** For isoxazoles with aryl substituents, the nature and position of groups on these rings are critical. Electron-withdrawing groups, such as chloro or trifluoromethyl, often enhance cytotoxic effects.<sup>[9][10]</sup>

- **Fused Ring Systems:** Fusing the isoxazole ring with other heterocyclic structures, such as an indole, can create rigid scaffolds with potent activity.[9] Substitutions on the indole nitrogen (e.g., small alkyl groups) and the benzene ring portion (e.g., halogens) can further modulate this activity.[9]

## Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the anticancer activity of selected isoxazole derivatives against various human cancer cell lines, expressed as the  $IC_{50}$  value (the concentration required to inhibit 50% of cell growth).

| Compound Class               | Cancer Cell Line                 | Activity Metric | Value ( $\mu M$ )    | Reference |
|------------------------------|----------------------------------|-----------------|----------------------|-----------|
| Phenyl-isoxazole-carboxamide | Hep3B (Hepatocellular Carcinoma) | $IC_{50}$       | $5.96 \pm 0.87$      | [10]      |
| Phenyl-isoxazole-carboxamide | MCF-7 (Breast Cancer)            | $IC_{50}$       | $4.56 \pm 2.32$      | [10]      |
| Indole-linked Isoxazole      | MCF-7 (Breast Cancer)            | $IC_{50}$       | 2.25                 | [6]       |
| Isoxazole-Carboxamide        | HeLa (Cervical Cancer)           | $IC_{50}$       | 15.48 ( $\mu g/mL$ ) | [11]      |

## Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method fundamental to in vitro screening of anticancer compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

**Objective:** To determine the  $IC_{50}$  value of an isoxazole derivative against a cancer cell line.

**Principle:** The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

**Materials:**

- Cancer cell line (e.g., MCF-7, HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Isoxazole derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microtiter plates
- Microplate reader (570 nm)

**Procedure:**

- Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100  $\mu$ L of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>. The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism.
- MTT Addition: Remove the treatment medium. Add 100  $\mu$ L of fresh medium and 20  $\mu$ L of MTT solution to each well. Incubate for 3-4 hours. The rationale for this step is to allow viable cells to convert the MTT into formazan.

- Formazan Solubilization: Carefully remove the medium containing MTT. Add 150  $\mu$ L of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[\[3\]](#)[\[12\]](#)

## Core Mechanism: Selective COX-2 Inhibition

The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[\[13\]](#)

- COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function. COX-2 is inducible and is upregulated at sites of inflammation.
- Selective Inhibition: The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[\[12\]](#)[\[13\]](#) Valdecoxib, an isoxazole-containing drug, is a well-known selective COX-2 inhibitor.[\[4\]](#)[\[12\]](#)

## Visualizing the Mechanism: COX-2 Inhibition Pathway

This diagram shows how a selective isoxazole inhibitor blocks the production of pro-inflammatory prostaglandins at the site of inflammation.



[Click to download full resolution via product page](#)

Caption: Selective inhibition of the COX-2 enzyme by an isoxazole derivative.

## Quantitative Data: In Vitro COX Enzyme Inhibition

The selectivity of an inhibitor is determined by comparing its  $IC_{50}$  values for COX-1 and COX-2. A higher selectivity index ( $IC_{50}$  COX-1 /  $IC_{50}$  COX-2) indicates a more favorable profile.

| Compound ID          | Target Enzyme    | Activity Metric  | Value (nM) | Selectivity Index (COX-1/COX-2) | Reference            |
|----------------------|------------------|------------------|------------|---------------------------------|----------------------|
| A13                  | COX-1            | IC <sub>50</sub> | 64         | 4.63                            | <a href="#">[13]</a> |
| COX-2                | IC <sub>50</sub> | 13               |            |                                 |                      |
| B2                   | COX-1            | IC <sub>50</sub> | >4000      | 20.7                            | <a href="#">[13]</a> |
| COX-2                | IC <sub>50</sub> | 193              |            |                                 |                      |
| C6                   | COX-2            | IC <sub>50</sub> | 10 (μM)    | -                               | <a href="#">[12]</a> |
| Celecoxib (Standard) | COX-2            | IC <sub>50</sub> | 490 (μM)   | -                               | <a href="#">[11]</a> |

## Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic *in vivo* model for evaluating the acute anti-inflammatory activity of new compounds.

**Objective:** To assess the ability of an isoxazole derivative to reduce acute inflammation in a rodent model.

**Principle:** Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the reduction in edema in treated animals compared to controls indicates anti-inflammatory activity.[\[14\]](#)

### Materials:

- Wistar or Sprague-Dawley rats (150-200g)
- Isoxazole derivative
- Vehicle (e.g., 0.5% carboxymethyl cellulose)

- Standard drug (e.g., Diclofenac sodium, Indomethacin)[14]
- Carrageenan solution (1% w/v in sterile saline)
- Plethysmometer (for measuring paw volume)

Procedure:

- Acclimatization & Grouping: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water. Divide animals into groups (n=6): Control (vehicle), Standard, and Test (isoxazole derivative at various doses).
- Compound Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
- Inflammation Induction: Measure the initial paw volume ("0 hour" reading) of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the same paw.
- Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. The causality for this timing is that the inflammatory response peaks within this window.
- Data Analysis:
  - Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
  - Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition =  $[(V_c - V_t) / V_c] \times 100$  Where  $V_c$  is the average edema volume of the control group and  $V_t$  is the average edema volume of the treated group.
  - Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

# Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.<sup>[15]</sup> Isoxazole derivatives have a long history in this area, forming the core of sulfonamide antibiotics like sulfamethoxazole, and newer derivatives continue to show potent antibacterial and antifungal activity.<sup>[3][16][17]</sup>

## Core Mechanisms and SAR

The antimicrobial action of isoxazoles can vary, but a key historical example is the inhibition of dihydropteroate synthetase by sulfamethoxazole, which blocks folic acid synthesis in bacteria. The structure-activity relationships for newer derivatives often depend on the specific substituents attached to the isoxazole core.<sup>[3]</sup> For example, studies have shown that the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring, and nitro or chlorine groups on a C-3 phenyl ring, can enhance antibacterial activity.<sup>[3]</sup> The incorporation of a thiophene moiety has also been shown to increase antimicrobial effects.<sup>[18]</sup>

## Visualizing the Workflow: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring the potency of new antimicrobial compounds.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

## Quantitative Data: Antimicrobial Activity (MIC)

The following table presents MIC values for isoxazole derivatives against various pathogens. Lower values indicate higher potency.

| Pathogen    | Compound Class       | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference            |
|-------------|----------------------|-------------|---------------|-------------|----------------------|
| S. aureus   | Benzo[d]isoxazole    | 31.25       | Ampicillin    | -           | <a href="#">[19]</a> |
| B. cereus   | Benzo[d]isoxazole    | 62.5        | Ampicillin    | -           | <a href="#">[19]</a> |
| E. coli     | Isoxazole Derivative | -           | Ciprofloxacin | -           |                      |
| C. albicans | Isoxazole Derivative | -           | Fluconazole   | -           |                      |

Note: Specific MIC values can be highly structure-dependent and vary between studies.

## Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for quantifying the in vitro activity of an antimicrobial agent.[\[18\]](#)

Objective: To determine the MIC of an isoxazole derivative against bacterial and fungal strains.

Principle: A two-fold serial dilution of the compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a defined concentration of a microorganism. After incubation, growth is assessed either visually or by using a viability indicator.[\[18\]](#)

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungal strains (e.g., *Candida albicans*)

- Growth media (e.g., Tryptic Soy Broth (TSB) for bacteria, Sabouraud Dextrose Broth for fungi)
- Isoxazole derivative stock solution (in DMSO)
- Sterile 96-well microtiter plates
- 2,3,5-triphenyl-tetrazolium chloride (TTC) solution (1% w/v), as a viability indicator for bacteria
- Positive control (microbe + medium), negative control (medium only), and standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

**Procedure:**

- Plate Preparation: Add 100  $\mu$ L of growth medium to all wells of a 96-well plate.
- Serial Dilution: Add 100  $\mu$ L of the isoxazole stock solution (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100  $\mu$ L to the second column. Repeat this two-fold dilution across the plate, discarding 100  $\mu$ L from the last column. This creates a concentration gradient.
- Inoculum Preparation: Grow the microorganism overnight. Dilute the culture to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation: Add 10  $\mu$ L of the prepared microbial suspension to each well (except the negative control).
- Incubation: Cover the plate and incubate for 24 hours at 37°C for bacteria or 24-48 hours at 30°C for fungi.
- Growth Assessment:
  - Fungi: Assess the MIC by visually identifying the first well with no turbidity (no visible growth).
  - Bacteria: Add 20  $\mu$ L of TTC solution to each well and incubate for an additional 2 hours. [18] The rationale is that viable bacteria will reduce the colorless TTC to red formazan.

The MIC is the lowest concentration in the well that remains colorless.

- Result Interpretation: The MIC value is recorded as the concentration of the compound in the first well showing no microbial growth.

## Anticonvulsant & Neuroprotective Activities

Isoxazole derivatives have also shown significant potential in treating neurological disorders, particularly epilepsy.[\[4\]](#)[\[20\]](#) Their activity often stems from the modulation of ion channels, which are fundamental to neuronal excitability.

### Core Mechanism: Voltage-Gated Sodium Channel Blockade

A key mechanism for the anticonvulsant activity of some isoxazole derivatives is the blockade of voltage-gated sodium channels (NaV).[\[21\]](#) These channels are responsible for the rising phase of the action potential. By blocking them, the compounds can stabilize neuronal membranes, prevent repetitive firing, and reduce the spread of seizure activity.[\[21\]](#) Some derivatives have shown selectivity for specific sodium channel subtypes, such as NaV1.1, which may offer a more targeted therapeutic approach with fewer side effects.[\[21\]](#)

### Visualizing the Mechanism: Sodium Channel Blockade

This diagram illustrates how an isoxazole derivative can prevent the influx of sodium ions, thereby inhibiting the generation of an action potential in a neuron.



[Click to download full resolution via product page](#)

Caption: Blockade of a voltage-gated sodium channel by an isoxazole derivative.

## Quantitative Data: In Vivo Anticonvulsant Activity

The Maximal Electroshock (MES) test is a primary screening model for anticonvulsants. The ED<sub>50</sub> (median effective dose) represents the dose that protects 50% of animals from seizures.

The Protective Index (PI) is the ratio of the toxic dose (TD<sub>50</sub>) to the effective dose (ED<sub>50</sub>), with higher values being more desirable.

| Compound ID          | ED <sub>50</sub> (mg/kg) | Protective Index (TD <sub>50</sub> /ED <sub>50</sub> ) | Target         | Reference            |
|----------------------|--------------------------|--------------------------------------------------------|----------------|----------------------|
| Z-6b                 | 20.5                     | 10.3                                                   | NaV1.1 Blocker | <a href="#">[21]</a> |
| Phenytoin (Standard) | -                        | -                                                      | NaV Blocker    | <a href="#">[20]</a> |

## Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.

**Objective:** To determine the ED<sub>50</sub> of an isoxazole derivative in preventing MES-induced seizures in mice.

**Principle:** A supramaximal electrical stimulus applied to the cornea of a mouse induces a characteristic tonic seizure, including tonic extension of the hindlimbs. An effective anticonvulsant will prevent this tonic hindlimb extension.

### Materials:

- Male ICR mice (20-25g)
- Isoxazole derivative and vehicle
- Standard anticonvulsant drug (e.g., Phenytoin)
- Corneal electrodes
- Electroshock apparatus
- Electrolyte solution (e.g., saline with anesthetic)

**Procedure:**

- Preparation: Administer the test compound, standard, or vehicle to groups of mice (n=8-10 per dose level) via the intended route (e.g., i.p. or p.o.).
- Peak Effect Time: Wait for the time of peak drug effect, which must be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).
- Stimulation: Apply a drop of electrolyte solution to the eyes to ensure good electrical contact and prevent injury.
- Electroshock: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.
- Observation: Observe the animal for the presence or absence of tonic hindlimb extension for 10 seconds. The absence of this sign is defined as protection.
- Data Analysis: The number of animals protected at each dose level is recorded. The ED<sub>50</sub> value and its 95% confidence intervals are calculated using probit analysis. This self-validating system requires a clear, binary endpoint (presence/absence of seizure) for robust statistical analysis.

## Conclusion and Future Directions

Isoxazole derivatives represent a highly valuable and versatile class of compounds in drug discovery.<sup>[1]</sup> Their synthetic accessibility, coupled with their ability to modulate a wide range of biological targets, ensures their continued importance in the development of new medicines.<sup>[2]</sup> Future research will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule is designed to interact with multiple disease-relevant targets, and on the application of green chemistry approaches to their synthesis.<sup>[2][22]</sup> The insights provided in this guide—from mechanistic understanding to practical evaluation protocols—are intended to empower researchers to effectively harness the therapeutic potential of the isoxazole scaffold.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. [ijpca.org](http://ijpca.org) [ijpca.org]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 7. [scispace.com](http://scispace.com) [scispace.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 13. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. [derpharmacemica.com](http://derpharmacemica.com) [derpharmacemica.com]
- 16. [pubs.rsc.org](http://pubs.rsc.org) [pubs.rsc.org]
- 17. [researchgate.net](http://researchgate.net) [researchgate.net]

- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 21. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1424382#biological-activity-of-isoxazole-derivatives\]](https://www.benchchem.com/product/b1424382#biological-activity-of-isoxazole-derivatives)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)